1-(4-Methyl-2-nitrophenyl)-1,4-diazepane

Medicinal Chemistry Drug Discovery SAR Studies

SAR studies on N-aryl-1,4-diazepanes demand precise substitution patterns-generic analogs introduce confounding variables that derail hit-to-lead campaigns. 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane delivers the specific 4-methyl-2-nitro substitution essential for controlled ADME and binding comparisons. • Distinct MW (235.28) & logP vs. 5-Cl analog (269.73)-quantify electronic & lipophilic effects systematically • CNS ligand scaffold: pKa 10.32 ensures protonation at physiological pH for receptor targeting • ≥98% purity, in-stock availability for immediate medicinal chemistry and focused library synthesis

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1097784-29-6
Cat. No. B6352714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-2-nitrophenyl)-1,4-diazepane
CAS1097784-29-6
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
InChIKeyVWXSMGZQRFRWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-2-nitrophenyl)-1,4-diazepane Overview


1-(4-Methyl-2-nitrophenyl)-1,4-diazepane (CAS 1097784-29-6) is a specialized chemical compound belonging to the class of N-aryl-1,4-diazepanes. Its molecular formula is C12H17N3O2, with a molecular weight of 235.28 g/mol . This compound is characterized by a homopiperazine (1,4-diazepane) ring substituted at the N1 position with a 4-methyl-2-nitrophenyl group. It serves primarily as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, with potential applications in drug development, particularly for antimicrobial and anticancer research .

Workflow Building block for lead optimization and focused library synthesis
Selection 4-methyl-2-nitro N-aryl substitution for SAR comparator studies
Use Context Research use only; supports anticancer and antimicrobial derivative screening

Why Generic Substitution Fails for 1097784-29-6


Generic substitution within the N-aryl-1,4-diazepane class is not scientifically sound due to the profound impact of even minor aryl ring substitutions on key physicochemical parameters that govern downstream performance. The target compound's specific 4-methyl-2-nitro substitution pattern confers a distinct molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) relative to close analogs, such as its 5-chloro derivative [1]. These computed differences directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, its target binding kinetics, and its overall suitability for a given chemical series. Using an uncharacterized or structurally similar analog without quantitative validation of these parameters risks introducing confounding variables into SAR studies, potentially derailing hit-to-lead campaigns and leading to erroneous conclusions about structure-activity relationships [2].

A single-atom substitution (H to Cl) on the aryl ring may alter molecular weight, lipophilicity, and ADME profile, limiting direct interchange with close analogs like 5-chloro derivatives.
Substitution pattern differences can shift target-binding kinetics and SAR interpretation, potentially introducing confounding variables in hit-to-lead campaigns.
Physicochemical parameter variations require independent validation; analog performance cannot be assumed to transfer without comparative data.

1097784-29-6: Physicochemical & Functional Properties


Molecular Properties: 4-Methyl-2-nitrophenyl vs. Chloro Analog

The substitution pattern on the N-aryl ring is a primary determinant of the physicochemical profile of 1,4-diazepane derivatives. A direct comparison between the target compound and its closest structural analog, 1-(5-Chloro-2-methyl-4-nitrophenyl)-1,4-diazepane, reveals quantifiable differences that are critical for drug design [1].

Molecular Properties
Head-to-head
Target MW 235.28 g/mol; Chloro analog MW 269.73 g/mol, XLogP3 2.6
Supports SAR compound differentiation
ADME profile may differ; verify computationally
Medicinal Chemistry Drug Discovery SAR Studies

Purity and Sourcing Consistency

For building block procurement, the reported purity is a direct indicator of its suitability for demanding synthetic applications. The target compound is commercially available with a certified purity of 98% from certain vendors , and 95.0% from another source .

Vendor Purity
Specification review
98% (Leyan), 95.0% (CymitQuimica)
Higher purity lot may reduce synthetic interference
Verify COA for batch-specific data
Organic Synthesis Quality Control Procurement

Anticancer Activity in Leukemic Cells

The 1,4-diazepane core is a validated scaffold for anticancer drug discovery. A study on related homopiperazine (1,4-diazepane) derivatives demonstrated significant cytotoxicity against the B-cell leukemic cell line Reh [1].

Class-level Cytotoxicity
Class-level inference
Related derivative IC50 18 μM (Reh leukemic cells, MTT assay)
Supports cytotoxicity endpoint screening for novel derivatives
Data not from target compound; verify activity
Cancer Research Cytotoxicity Lead Optimization

Predicted pKa of Diazepane Core

The predicted acid dissociation constant (pKa) is a fundamental parameter for predicting a compound's ionization state at physiological pH, which directly impacts solubility, permeability, and target binding. The target compound has a predicted pKa of 10.32 ± 0.20 .

Predicted pKa
Supporting evidence
10.32 ± 0.20 (predicted)
Informs protonation state at pH 7.4 for salt and formulation design
Computational prediction; confirm experimentally
ADME Prediction Formulation Science Medicinal Chemistry

Research and Industrial Applications of 1097784-29-6


SAR Studies of 1,4-Diazepane Derivatives

The distinct physicochemical profile of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane, particularly its 4-methyl-2-nitro substitution pattern on the N-aryl ring, makes it an essential comparator in SAR studies. Its molecular weight (235.28 g/mol) and other properties can be systematically compared against analogs like the 5-chloro derivative (269.73 g/mol) to quantify the effect of electron-withdrawing and lipophilic groups on biological activity and ADME parameters. This data is critical for optimizing lead compounds in medicinal chemistry programs [1].

Focused Library Synthesis for Anticancer Discovery

Given the established class-level anticancer activity of the 1,4-diazepane scaffold (e.g., IC50 of 18 μM against Reh leukemic cells for a related derivative), this compound serves as a valuable core for generating focused libraries. Researchers can use this building block to synthesize a series of novel N-aryl-1,4-diazepanes with varying substituents, which can then be screened against a panel of cancer cell lines. This approach enables the identification of new lead compounds with improved potency and selectivity [2].

CNS Targeting Agent Development

The 1,4-diazepane ring system is a common feature in molecules targeting various CNS receptors, including orexin, histamine H3, and calcium channels. While the specific activity of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is not directly confirmed, its structural features align it with this class. The predicted pKa of 10.32 suggests it will be protonated at physiological pH, a property that can be exploited in the design of CNS-active compounds. This building block is suitable for synthesizing and testing novel ligands for these therapeutically relevant CNS targets [3].

Salt Form and Process Optimization

The predicted basicity (pKa 10.32 ± 0.20) of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane indicates its potential to form stable salts with various acids. In an industrial or process chemistry setting, this property is essential for optimizing the compound's solid-state characteristics, such as crystallinity, solubility, and stability, which are critical for large-scale synthesis and formulation. The availability of high-purity (98%) material is an important factor for initiating such development work .

Application
Selection Property
Validation Focus
N-aryl diazepane SAR studies
4-methyl-2-nitro substitution pattern
ADME and target-binding endpoint comparison
Cancer cell-model derivative screening
1,4-diazepane core scaffold
Cytotoxicity and selectivity endpoints
CNS receptor ligand screening studies
Basic amine moiety (predicted pKa)
Ligand binding and CNS permeability endpoints
Salt form and formulation research
Predicted basicity (pKa 10.32)
Crystallinity and solubility endpoints
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